4-Methylmorpholine

概要

説明

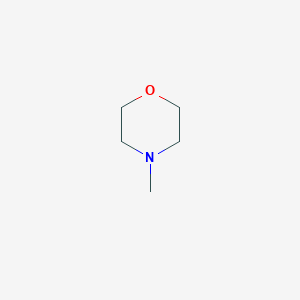

4-Methylmorpholine (CAS 109-02-4) is a heterocyclic organic compound with the molecular formula C₅H₁₁NO. Structurally, it consists of a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a methyl group attached to the nitrogen atom (N-methylmorpholine) . This modification imparts distinct physicochemical properties, making it valuable in diverse applications:

- Catalysis: Used as a base or co-catalyst in hydrogenation and organocatalytic reactions due to its moderate basicity and steric profile .

- Solvent: Employed in supramolecular crystallization processes, where it participates in hydrogen bonding with metal phthalocyanines .

- Buffer: Utilized in biochemical assays (e.g., pH 7.5 buffers for enzyme studies) due to its stability and low interference with enzymatic activity .

- Safety Profile: Classified as a flammable liquid (UN 2535) with corrosive properties, requiring careful handling .

準備方法

Cyclization of N-Methyldiethanolamine with Sulfuric Acid Catalysis

Reaction Mechanism and Stoichiometry

The cyclodehydration of N-methyldiethanolamine (MDEA) involves intramolecular esterification followed by ammonium salt formation. Sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the elimination of water to form the morpholine ring . The stoichiometric ratio of MDEA to H₂SO₄ is critical, with excess acid leading to sulfonation side products.

Industrial-Scale Synthesis Parameters

A representative procedure from ChemicalBook outlines a two-stage process :

-

Synthesis Stage : MDEA (119.16 g, 1 mol) reacts with 98% sulfuric acid (120 g, 1.2 mol) at 160–170°C for 7 hours under reflux, achieving 98.4% conversion.

-

Ammonium Transfer : The intermediate ammonium sulfate reacts with additional MDEA at 60–70°C for 30 minutes, followed by vacuum distillation (−0.95 MPa) to isolate this compound (99.63 g, 99.9% purity).

Key advantages include:

-

High Yield : 98.4% isolated yield under optimized conditions

-

Reagent Recovery : Sulfuric acid can be regenerated via neutralization and filtration

-

Scalability : Suitable for batch reactors ≥500 L capacity

Methyl Carbonate-Mediated Methylation of Morpholine

Catalyst-Free Alkylation Strategy

Chinese Patent CN103121978A discloses a solvent-free method using morpholine and dimethyl carbonate (DMC) under autogenous pressure . The reaction proceeds via nucleophilic attack of morpholine’s amine on DMC’s electrophilic carbonyl, releasing methanol and CO₂:

Pressure and Temperature Optimization

Experimental data from the patent reveal:

| Temperature (°C) | Pressure (×10⁵ Pa) | Time (h) | Morpholine Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 100 | 1.0 | 1 | 85.2 | 70.1 |

| 150 | 20.0 | 5 | 93.6 | 82.4 |

| 200 | 50.0 | 10 | 91.1 | 76.7 |

Notably, prolonged heating above 150°C induces decarboxylation side reactions, reducing yield .

Byproduct Analysis

Gas chromatography–mass spectrometry (GC-MS) identifies morpholine-4-carboxylate methyl ester (RT = 7.900) as the primary byproduct, formed via competing carbonate esterification . Distillation at reduced pressure (≤50 mmHg) effectively separates this compound (boiling point 55–60°C at −0.95 MPa) .

Comparative Evaluation of Synthesis Methods

Efficiency and Cost Metrics

化学反応の分析

Types of Reactions: 4-Methylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-Methylmorpholine N-oxide, which is used as a co-oxidant in organic synthesis.

Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include osmium tetroxide and hydrogen peroxide.

Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.

Major Products:

N-Methylmorpholine N-oxide: Formed through oxidation reactions.

Quaternary Ammonium Compounds: Formed through substitution reactions.

科学的研究の応用

Chemical Synthesis and Catalysis

4-Methylmorpholine is utilized extensively in organic chemistry as a solvent and catalyst. It plays a crucial role in several synthetic processes:

- Synthesis of Pharmaceuticals : this compound is involved in the production of various pharmaceutical compounds, including anti-inflammatory drugs and TYK2 inhibitors. Its ability to act as a solvent facilitates the synthesis of complex organic molecules .

- Catalytic Reactions : It serves as a co-oxidant and sacrificial catalyst in oxidation reactions, such as osmium tetroxide oxidations and Sharpless asymmetric dihydroxylation. This makes it valuable in producing high-value chemicals under mild conditions .

Textile Industry

One of the most notable applications of this compound is in the textile industry, particularly in the production of regenerated cellulose fibers:

- Lyocell Fiber Production : this compound N-oxide (NMMO), derived from this compound, is used to dissolve cellulose for lyocell fiber production. This eco-friendly process avoids toxic solvents typically used in viscose production, making it a sustainable alternative .

Table 1: Comparison of Fiber Production Processes

| Process Type | Solvent Used | Environmental Impact |

|---|---|---|

| Viscose | Carbon disulfide | High toxicity |

| Lyocell | This compound N-oxide | Low toxicity, eco-friendly |

Coatings and Adhesives

This compound is also employed in industrial coatings and adhesives:

- Coatings : It acts as a solvent in various coatings formulations, enhancing their performance and stability .

- Adhesives : The compound is used to synthesize adhesives that require strong bonding capabilities and resistance to environmental factors .

Agriculture

In agriculture, this compound finds applications as a component in pesticides and fertilizers:

- Pesticides : It contributes to the formulation of effective pest control agents, enhancing their solubility and efficacy .

Research Applications

The compound is used in various research contexts, particularly in biochemistry:

- Enzyme Production : Research has shown that this compound can be employed in biocatalysis for enzyme production, showcasing its versatility as a reagent in biochemical applications .

Case Study: Enzyme Biocatalysis

A study highlighted the use of this compound in microbial enzyme production, emphasizing its role in facilitating reactions under environmentally friendly conditions. This application underscores its significance in advancing green chemistry initiatives within industrial settings .

作用機序

The mechanism of action of 4-Methylmorpholine involves its role as a catalyst and solvent in chemical reactions. It facilitates the formation of reaction intermediates and stabilizes transition states, thereby increasing the reaction rate. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to modulate their activity .

類似化合物との比較

Morpholine vs. 4-Methylmorpholine

Key Differences :

- The methyl group in this compound reduces basicity compared to morpholine but enhances lipophilicity, favoring its use in organic synthesis and drug design .

- In catalytic systems, computational studies show that this compound forms reactant complexes with geometries similar to morpholine, but the methyl group may subtly influence reaction pathways through steric effects .

Thiomorpholine and 4-Methylthiomorpholine

Key Differences :

- Thiomorpholine derivatives exhibit greater metabolic lability and lipophilicity, making them preferred in drug design for improved membrane permeability .

- The sulfur atom in thiomorpholine facilitates distinct solid-state interactions (e.g., centrosymmetric dimers) compared to this compound’s hydrogen-bonded networks .

N-Methyl-N-Propylmorpholinium Bromide (MPM-Br)

MPM-Br, synthesized from this compound, is an ionic liquid used as a complexing agent in zinc-bromine flow batteries .

- Structural Difference : Quaternary ammonium structure with a propyl chain.

- Function: Enhances electrolyte stability and bromine complexation efficiency compared to non-ionic morpholine derivatives.

This compound N-Oxide vs. Pyridine N-Oxide

| Property | This compound N-Oxide | Pyridine N-Oxide |

|---|---|---|

| Reduction Kinetics | Faster reduction by diboron reagents | Slower reduction |

| Exothermicity | ~0.6 kcal/g | Data not available |

Key Insight : The methyl group in this compound N-oxide likely stabilizes the transition state during reduction, accelerating reactivity compared to pyridine derivatives .

Comparison with Piperidine and Pyrrolidine Derivatives

| Compound | Ring Size | Heteroatoms | Applications |

|---|---|---|---|

| This compound | 6-membered | O, N | Catalysis, solvents |

| Piperidine | 6-membered | N | Alkaloid synthesis |

| Pyrrolidine | 5-membered | N | Pharmaceutical intermediates |

Key Difference : The oxygen atom in this compound enhances hydrogen-bonding capability, distinguishing it from purely nitrogen-containing analogs.

生物活性

4-Methylmorpholine (4-MMP) is a cyclic amine that has garnered attention in various fields, including medicinal chemistry, materials science, and biochemistry. This article provides a comprehensive overview of its biological activities, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C5H11NO and features a morpholine ring with a methyl group at the 4-position. Its structural formula is represented as follows:

1. Antimicrobial Activity

Research has demonstrated that 4-MMP exhibits significant antimicrobial properties. In a study evaluating various synthesized compounds, 4-MMP showed promising activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated that it could effectively inhibit the growth of several pathogens.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | High |

| Candida albicans | 64 | Moderate |

These findings suggest that 4-MMP could be a candidate for developing new antimicrobial agents, especially in treating infections caused by resistant strains .

2. Antioxidant Properties

The antioxidant capacity of 4-MMP was assessed using various assays, including DPPH and ABTS methods. The results indicated that while its antioxidant activity was lower than standard antioxidants, it still exhibited a notable scavenging effect.

Table 2: Antioxidant Activity of this compound

| Assay Type | Inhibition Rate (%) | Comparison to Standard |

|---|---|---|

| DPPH | 18.5 ± 1.2 | Lower than Trolox |

| ABTS | 15.3 ± 0.8 | Lower than Ascorbic Acid |

These results highlight the potential of 4-MMP as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

3. Catalytic Activity in Urethane Formation

Recent computational studies have shown that 4-MMP acts as an effective catalyst in urethane formation from phenyl isocyanate and alcohols. Its catalytic efficiency surpasses that of morpholine due to its unique structural properties.

Table 3: Catalytic Efficiency Comparison

| Catalyst | Activation Energy (kJ/mol) | Relative Efficiency |

|---|---|---|

| Morpholine | 98.5 | Baseline |

| This compound | 97.4 | Higher Efficiency |

The lower activation energy associated with 4-MMP suggests its utility in synthetic processes, particularly in the production of polyurethanes .

Case Study 1: Antimicrobial Efficacy

A recent study tested the efficacy of 4-MMP against multidrug-resistant Staphylococcus aureus. The compound was found to inhibit biofilm formation and showed synergistic effects when combined with conventional antibiotics. This suggests its potential role as an adjuvant in antibiotic therapy .

Case Study 2: Application in Material Science

In material science applications, researchers explored the use of cellulose dissolved in this compound N-oxide for creating films with enhanced tensile properties. The study revealed that adjusting the concentration of 4-MMP significantly influenced the mechanical properties of the resultant cellulose films, indicating its importance in biopolymer processing .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 4-methylmorpholine in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between morpholine derivatives and methylating agents like methyl iodide. Characterization requires spectroscopic techniques such as FT-IR and FT-Raman to confirm structural features (e.g., C-O-C stretching at ~1,100 cm⁻¹ and N-methyl vibrations at ~2,800 cm⁻¹) . Computational methods like density functional theory (DFT) with B3LYP functionals can validate spectral assignments and optimize molecular geometry . Purity verification via gas chromatography (GC) with flame ionization detection is recommended, ensuring ≥99.5% purity for research-grade applications .

Q. How does this compound function as a solvent in gas absorption studies, particularly for CO₂ capture?

- Methodological Answer : this compound acts as a physical solvent with high CO₂ selectivity due to its polarizable amine group and low heat of regeneration. Researchers should use chemoinformatics-driven workflows to model gas solubility, leveraging quantitative structure-solubility relationships (QSSRs) with machine learning algorithms (e.g., random forests or gradient boosting). Experimental validation via gravimetric or gasometric techniques at controlled temperatures (e.g., 25–50°C) and pressures (1–10 bar) is critical. A 2021 study confirmed its CO₂ solubility of 0.45 mol/kg at 30°C, outperforming traditional solvents like methanol .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CO₂ solubility data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in experimental conditions (temperature, pressure, solvent purity) or measurement techniques. To address this:

- Conduct meta-analyses of literature data, normalizing values to standard conditions (e.g., 25°C, 1 bar).

- Use machine learning models trained on a harmonized dataset (e.g., 280 solvents with gas solubility data) to identify outliers and adjust for confounding variables .

- Validate predictions via headspace gas chromatography or static equilibrium cells to ensure reproducibility .

Q. What strategies optimize this compound’s catalytic efficiency in urethane formation or other organic syntheses?

- Methodological Answer : Optimization involves:

- Design of Experiments (DOE) : Vary parameters like temperature (60–100°C), molar ratios (1:1 to 1:3 amine:isocyanate), and solvent polarity.

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to track urethane bond formation (~1,700 cm⁻¹).

- Computational Modeling : Apply DFT to simulate transition states and identify rate-limiting steps. A 2023 computational study highlighted this compound’s role in lowering activation energy by stabilizing intermediates through hydrogen bonding .

Q. How can researchers ensure methodological rigor when studying this compound’s solvent properties in hybrid systems (e.g., ionic liquid mixtures)?

- Methodological Answer :

- Phase Behavior Analysis : Use cloud-point titration or small-angle X-ray scattering (SAXS) to characterize solvent-solvent interactions.

- Thermodynamic Modeling : Apply the Conductor-like Screening Model for Real Solvents (COSMO-RS) to predict solubility and selectivity in multicomponent systems.

- Replication : Adhere to the Beilstein Journal’s guidelines for experimental reporting, including detailed protocols in supplementary materials to enable replication .

Q. Methodological and Ethical Considerations

Q. What steps ensure reproducibility in studies involving this compound?

- Answer :

- Document all experimental parameters (e.g., solvent batch, drying methods, instrumentation calibration).

- Share raw data (e.g., spectral files, solubility isotherms) in repositories like Zenodo or institutional databases .

- Use IUPAC-recommended nomenclature and avoid proprietary abbreviations (e.g., “NMMO” for this compound N-oxide should be defined at first use) .

Q. How should researchers address ethical and data ownership challenges in collaborative studies on this compound applications?

- Answer :

- Data Ownership Agreements : Define roles and rights in consortium agreements before initiating research.

- Ethical Compliance : Declare conflicts of interest (e.g., industry partnerships) and adhere to institutional review boards (IRBs) if human-derived materials are involved .

- Data Retention : Archive original spectra and lab notebooks for 5–10 years, as recommended by research methodology guidelines .

Q. Advanced Analytical Techniques

Q. What advanced spectral techniques are recommended for probing this compound’s interaction with metal catalysts?

- Answer :

- NMR Relaxometry : Measure spin-lattice relaxation times (T₁) to assess coordination dynamics.

- X-ray Absorption Spectroscopy (XAS) : Analyze K-edge spectra to identify metal-ligand bond distances in catalytic complexes.

- In-Situ Raman Spectroscopy : Monitor real-time changes during catalytic cycles (e.g., oxidation of this compound to N-oxide derivatives) .

特性

IUPAC Name |

4-methylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRJJKPEHAURKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3651-67-0 (hydrochloride) | |

| Record name | 4-Methylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029146 | |

| Record name | 4-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methylmorpholine appears as a water-white liquid with an ammonia-like odor. Less dense than water and insoluble in water. May be moderately toxic by ingestion, inhalation and skin absorption. Very irritating to skin, eyes, and mucous membranes. Used as a solvent and to make pharmaceuticals., Liquid, A water-white liquid with an ammonia-like odor; [CAMEO] | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Morpholine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

75 °F (NFPA, 2010), 75 °F | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

13.2 [mmHg] | |

| Record name | 4-Methylmorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-02-4 | |

| Record name | 4-METHYLMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3952 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11P91ANU5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。